6-(3-Bromophenyl)pyrimidin-4-amine
Overview
Description
6-(3-Bromophenyl)pyrimidin-4-amine is a chemical compound with a molecular weight of 250.1 . It is a derivative of pyrimidine, a class of heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
Pyrimidine derivatives have been synthesized in various studies. For instance, a study synthesized 17 novel pyrimidine derivatives containing an amide moiety . Another study reported the synthesis of a series of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives through Claisen-Schmidt condensation .Molecular Structure Analysis
The molecular structure of this compound was determined using techniques such as the direct method and least-squares technique in the full matrix anisotropic approximation . The InChI code for this compound is 1S/C10H8BrN3/c11-8-3-1-2-7 (4-8)9-5-10 (12)14-6-13-9/h1-6H, (H2,12,13,14) .Chemical Reactions Analysis
Pyrimidine derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities . They have been used in the synthesis of various active molecules and are extensively used in the intermediate skeleton of agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 250.1 . The compound is stored at room temperature and is in powder form .Scientific Research Applications
Tyrosine Kinase Inhibition
6-(3-Bromophenyl)pyrimidin-4-amine is notably potent in inhibiting the tyrosine kinase activity of epidermal growth factor receptor (EGFR) and other erbB family members. This inhibition occurs through competitive binding at the ATP site of these signal transduction enzymes. Such compounds are crucial in cancer research, particularly in studying the autophosphorylation of EGFR in cancer cells, and hold potential in developing treatments targeting specific cancer types, such as breast and epidermoid tumors (Rewcastle et al., 1998).
Quantum Chemical Characterization
In quantum chemistry, this compound and its derivatives have been characterized for their hydrogen bonding sites. Such studies are vital for understanding molecular interactions and properties, which can be applied in material science and drug design (Traoré et al., 2017).
Anti-microbial Applications
Certain derivatives of this compound have been investigated for their anti-microbial properties. When incorporated into materials like polyurethane varnish and printing ink paste, these compounds have shown effective antimicrobial effects against various microbial strains. This application is significant in developing coatings and materials with built-in microbial resistance (El‐Wahab et al., 2015).
Synthesis of Pyrimidine Derivatives
The compound is an important intermediate in the synthesis of various pyrimidine derivatives. These derivatives have a wide range of applications in pharmaceuticals and chemicals, demonstrating the versatility and importance of this compound in synthetic chemistry (Hou et al., 2016).
Inhibitory Activity Against Ser/Thr Kinases
Research on 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which are related to this compound, has shown potent inhibitory activity against a series of Ser/Thr kinases. These findings are significant for developing targeted therapies for diseases involving kinase dysregulation (Deau et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 6-(3-Bromophenyl)pyrimidin-4-amine are not mentioned in the search results, research on pyrimidine derivatives continues to be a priority in the design of biologically active compounds . Further studies could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry and agrochemicals.
Biochemical Analysis
Biochemical Properties
6-(3-Bromophenyl)pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor for cAMP-phosphodiesterase in platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can increase oxidative stress, which negatively impacts different cellular components . This compound also affects the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system, leading to changes in nerve pulse transmission and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit adenosine kinase, the primary metabolic enzyme for adenosine, selectively increasing adenosine concentrations at sites of tissue trauma and enhancing its analgesic and anti-inflammatory actions . Additionally, the crystal structure of this compound reveals hydrogen bonds and weak π–π interactions that contribute to its overall activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and anti-inflammatory actions. At higher doses, it may cause toxic or adverse effects, including oxidative stress and changes in nerve pulse transmission
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to influence the activity of acetylcholinesterase and the production of malondialdehyde, a biomarker for oxidative stress . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization will provide insights into its precise biochemical roles.
Properties
IUPAC Name |
6-(3-bromophenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJRZGBTIJXXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.